4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 522606-44-6
VCID: VC3193174
InChI: InChI=1S/C13H18N2S/c1-13(2)10-16-12(15-13)14-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15)
SMILES: CC1(CSC(=NCCC2=CC=CC=C2)N1)C
Molecular Formula: C13H18N2S
Molecular Weight: 234.36 g/mol

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

CAS No.: 522606-44-6

Cat. No.: VC3193174

Molecular Formula: C13H18N2S

Molecular Weight: 234.36 g/mol

* For research use only. Not for human or veterinary use.

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine - 522606-44-6

Specification

CAS No. 522606-44-6
Molecular Formula C13H18N2S
Molecular Weight 234.36 g/mol
IUPAC Name 4,4-dimethyl-N-(2-phenylethyl)-1,3-thiazolidin-2-imine
Standard InChI InChI=1S/C13H18N2S/c1-13(2)10-16-12(15-13)14-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15)
Standard InChI Key OOLZKKKTNMCSAF-UHFFFAOYSA-N
SMILES CC1(CSC(=NCCC2=CC=CC=C2)N1)C
Canonical SMILES CC1(CSC(=NCCC2=CC=CC=C2)N1)C

Introduction

Chemical Identity and Properties

Structural Characteristics

4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine contains a 4,5-dihydrothiazole core structure, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The molecule bears several key structural elements that define its unique chemical identity:

  • A partially reduced (dihydro) thiazole ring system

  • Geminal dimethyl substitution at the 4-position of the thiazole ring

  • An exocyclic amino function at the 2-position

  • A phenylethyl substituent attached to the exocyclic nitrogen

The 4,5-dihydrothiazole scaffold represents a partially reduced variant of the fully aromatic thiazole system, which affects the electronic distribution and conformational flexibility of the molecule. This partial reduction potentially influences its receptor binding properties and biological activities when compared to fully aromatic thiazole derivatives .

Physical and Chemical Properties

Based on the available data and structural analysis, the key properties of 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine are summarized in the following table:

PropertyValueReference
CAS Number522606-44-6
Molecular FormulaC₁₃H₁₈N₂S
Molecular Weight234.36 g/mol
Physical StateNot specified in literature-
Melting PointNot available
Boiling PointNot available
Structural Class4,5-dihydro-1,3-thiazole derivative

The compound likely possesses moderate lipophilicity due to the presence of the phenylethyl group, which could influence its solubility profile and membrane permeability characteristics. The dihydrothiazole ring with geminal dimethyl substitution creates a degree of conformational rigidity around the 4-position, which may impact the three-dimensional arrangement of the molecule and its interaction with biological targets.

Structural Relationship to Bioactive Thiazole Derivatives

Comparison with Other Thiazole-Based Compounds

The basic thiazole scaffold is present in numerous bioactive compounds and approved drugs. 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine shares structural similarities with several classes of pharmacologically active compounds, particularly those containing the 2-amino-thiazole moiety .

The following table presents a comparison between 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine and structurally related thiazole derivatives:

Compound ClassStructural SimilaritiesStructural DifferencesReported Biological Activity
4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amineBase compound-Not extensively documented
2-amino-1,3,4-thiadiazole derivatives2-amino heterocyclic systemFully aromatic thiadiazole vs. dihydrothiazoleAntimicrobial, cytostatic properties
4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenolsPhenyl substitution, amino functionalityPhenol group, different heterocyclic ringEnhanced antifungal activity
2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole (Megazol)2-amino heterocyclic systemNitro-imidazolyl substituentPotent antiparasitic activity

The structural features shared between 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine and these bioactive compounds suggest potential pharmacological applications, though specific studies would be needed to confirm any therapeutic activity.

Structure-Activity Relationship Considerations

The biological activity of thiazole derivatives is highly dependent on their substitution pattern. Several structure-activity relationship (SAR) observations from related compounds may be relevant to understanding the potential activity of 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine:

  • The 2-amino functionality on thiazole rings is often associated with bioactivity, particularly antimicrobial effects .

  • The phenylethyl substituent introduces hydrophobicity, which may enhance membrane permeability and interaction with lipophilic binding pockets in biological targets.

  • The geminal dimethyl groups at the 4-position create a sterically hindered environment that could influence the conformation and binding characteristics of the molecule.

Synthetic Approaches

Functionalization Strategies

The amino group in 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine provides a versatile handle for further functionalization. As noted for related compounds: "Taking into account the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives" .

Several functionalization approaches reported for related compounds could potentially be adapted for 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine:

  • Acylation of the amino group to form amide derivatives

  • Addition of aromatic or heterocyclic substituents to create more complex hybrid molecules

  • Formation of Schiff bases through reaction with aldehydes or ketones

These modification strategies could generate a library of derivatives with potentially enhanced biological activities and improved pharmacokinetic properties.

Potential ActivityStructural BasisSupporting Evidence from Related Compounds
Antimicrobial2-amino-thiazole core"Many of the reported 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug synthesis, and several of them have demonstrated higher antimicrobial activity in comparison to standard drugs"
AntifungalHeterocyclic nitrogen-sulfur system"Significant antifungal activity against A. niger and C. albicans was exhibited by derivatives bearing oxygenated substituents at phenyl ring"
AnticancerThiazole scaffold"Olsen et al discovered the cytostatic properties of 2-amino-1,3,4-thiadiazole, having as a result many publications that launched new 1,3,4-thiadiazole derivatives with potential anticancer activity"
AntiparasiticAmino-substituted heterocycleMegazol (a 2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole) shows "anti-trypanosomal properties"

The phenylethyl substituent may enhance cell membrane permeability and contribute to potential activity against lipophilic binding sites in various biological targets. Additionally, the partially reduced thiazole ring might influence the conformational flexibility of the molecule, potentially affecting its binding properties compared to fully aromatic systems.

Current Research Status and Applications

Research Landscape

Despite having an assigned CAS registry number (522606-44-6), 4,4-dimethyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine appears to have limited dedicated research in the publicly available literature . This suggests that the compound may represent an underexplored area in thiazole chemistry with potential for novel discoveries.

The broader field of thiazole chemistry continues to be an active area of research in medicinal chemistry and drug development. Novel thiazole derivatives are regularly being synthesized and evaluated for various therapeutic applications, particularly as antimicrobial, antifungal, and anticancer agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator